8-Bromoguanosine dihydrate
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Overview
Description
8-Bromoguanosine hydrate is a chemical compound belonging to the class of purine nucleosides. It is a derivative of guanosine, which is composed of guanine and ribose. This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Bromoguanosine hydrate is typically synthesized through the bromination of guanosine. The reaction involves the use of bromine or a brominating agent in an appropriate solvent under controlled conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of 8-Bromoguanosine hydrate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 8-Bromoguanosine hydrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 8-Bromoguanosine hydrate with different functional groups .
Scientific Research Applications
8-Bromoguanosine hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of other nucleoside analogs.
Biology: Employed in studies related to RNA structure and function due to its ability to reduce conformational heterogeneity of RNA.
Medicine: Investigated for its potential therapeutic effects, including immunostimulatory properties and cytotoxic activity against certain cancer cells.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromoguanosine hydrate involves its interaction with specific molecular targets and pathways. It is reported to activate lymphocytes through an intracellular mechanism, leading to immunostimulatory effects. Additionally, it can induce cytotoxic activity in certain cell types, such as macrophages and cancer cells .
Comparison with Similar Compounds
8-Hydroxyguanosine: Another derivative of guanosine with hydroxylation at the 8-position.
8-Methylguanosine: A methylated derivative of guanosine.
8-Azidoadenosine: An azido derivative of adenosine.
Uniqueness of 8-Bromoguanosine Hydrate: 8-Bromoguanosine hydrate is unique due to its bromine substitution at the 8-position, which imparts distinct chemical and biological properties. This substitution allows it to adopt a syn conformation, reducing the conformational heterogeneity of RNA and enhancing its function .
Properties
Molecular Formula |
C10H14BrN5O6 |
---|---|
Molecular Weight |
380.15 g/mol |
IUPAC Name |
2-amino-8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate |
InChI |
InChI=1S/C10H12BrN5O5.H2O/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8;/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20);1H2/t2-,4-,5-,8-;/m1./s1 |
InChI Key |
ISLGAJSUAWKUGC-YEOHUATISA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O.O |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O.O |
Origin of Product |
United States |
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